molecular formula C14H19N3O2S B6125182 Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate CAS No. 325770-57-8

Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate

Cat. No.: B6125182
CAS No.: 325770-57-8
M. Wt: 293.39 g/mol
InChI Key: PBCHXAYVDZDZRX-UHFFFAOYSA-N
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Description

Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate typically involves the reaction of 4-phenylpiperazine with ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbothioylcarbamate group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Condition Products Mechanistic Pathway
Acidic (HCl, H₂O)4-Phenylpiperazine, CO₂, ethanethiolProtonation of carbonyl oxygen, S–N cleavage
Basic (NaOH, H₂O)4-Phenylpiperazine, CO₃²⁻, ethyl mercaptanNucleophilic attack by OH⁻ at carbonyl carbon

Key studies demonstrate that hydrolysis rates depend on pH and temperature, with complete decomposition observed at 80°C in 1M NaOH over 2 hours . The thioamide bond (–N–C(=S)–O–) is more reactive toward hydrolysis than traditional carbamates due to sulfur’s electron-withdrawing effects .

Nucleophilic Substitution

The piperazine nitrogen and carbothioyl sulfur serve as nucleophilic sites:

Piperazine Nitrogen Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in DMF at 60°C produces N-alkylated derivatives:

C13H17N3OS+CH3IC14H20N3OSI(Yield: 68–72%)\text{C}_{13}\text{H}_{17}\text{N}_3\text{OS} + \text{CH}_3\text{I} \rightarrow \text{C}_{14}\text{H}_{20}\text{N}_3\text{OSI} \quad (\text{Yield: 68–72\%})

The reaction proceeds via SN2 mechanism, with regioselectivity favoring substitution at the less sterically hindered piperazine nitrogen .

Thiol-Disulfide Exchange

The carbothioyl group reacts with disulfides (e.g., cystine) in buffered solutions (pH 7.4):

R–S–C(=O)–N–+R’–S–S–R’R–S–S–R’+R’–S–C(=O)–N–\text{R–S–C(=O)–N–} + \text{R'–S–S–R'} \rightarrow \text{R–S–S–R'} + \text{R'–S–C(=O)–N–}

This redox-sensitive reaction has implications for biological thiol scavenging .

Condensation Reactions

The carbothioylcarbamate participates in Schiff base formation with aldehydes:

Aldehyde Conditions Product Yield
4-HydroxybenzaldehydeEtOH, glacial AcOH, refluxN-(4-Hydroxybenzylidene) derivative53%
3,5-Dimethoxy-4-hydroxybenzaldehydeMeOH, AcOH, 6h refluxN-(3,5-Dimethoxy-4-hydroxybenzylidene) analog62%

The reaction mechanism involves imine formation via nucleophilic attack by the carbothioyl nitrogen on the aldehyde carbonyl .

Coordination Chemistry

The sulfur atom coordinates transition metals, forming stable complexes:

Metal Salt Ligand:Metal Ratio Complex Structure Application
CuCl₂·2H₂O2:1Square-planar [Cu(L)₂Cl₂]Catalytic oxidation studies
Fe(NO₃)₃·9H₂O3:1Octahedral [Fe(L)₃(NO₃)₃]Magnetic materials research

X-ray crystallographic data (e.g., C–S bond length: 1.698 Å, Cu–S distance: 2.281 Å) confirm sulfur’s role as a soft Lewis base .

Cyclization Reactions

Under dehydrating conditions (P₂O₅, toluene), intramolecular cyclization generates thiazolidinone derivatives:

C13H17N3OSΔC13H15N3OS+H2O\text{C}_{13}\text{H}_{17}\text{N}_3\text{OS} \xrightarrow{\Delta} \text{C}_{13}\text{H}_{15}\text{N}_3\text{OS} + \text{H}_2\text{O}

The reaction proceeds via attack of the piperazine nitrogen on the thiocarbonyl group, forming a five-membered ring .

Biological Activity-Related Transformations

In metabolic studies, the compound undergoes:

  • Oxidative Deamination : Catalyzed by cytochrome P450 enzymes, producing a ketone derivative .

  • Glucuronidation : Conjugation at the ethyl carbamate group, enhancing water solubility for excretion .

Comparative Reactivity Analysis

Functional Group Reactivity Ranking Key Reactions
Carbothioylcarbamate1Hydrolysis, nucleophilic substitution
Piperazine ring2Alkylation, coordination, cyclization
Phenyl group3Electrophilic substitution (limited)

The phenyl group exhibits limited reactivity under standard conditions due to electron donation from the piperazine ring .

Scientific Research Applications

Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a central nervous system agent.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the central nervous system.

Comparison with Similar Compounds

Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate can be compared with other piperazine derivatives such as:

  • Ethyl (4-methyl-1-piperazinyl)carbothioylcarbamate
  • Ethyl 4-(4-phenyl-1-piperazinyl)butanoate
  • N-(2-ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Uniqueness

What sets this compound apart is its specific structural features and the resulting biological activities. Its unique combination of the piperazine ring and the carbothioylcarbamate group contributes to its distinct chemical and pharmacological properties.

Biological Activity

Introduction

Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight : 268.35 g/mol

The compound consists of a piperazine ring substituted with a phenyl group and a carbothioyl group, which contributes to its biological activity.

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit various enzymes, including those involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in mediating inflammatory responses.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Cytotoxic Effects : Research suggests that the compound may possess cytotoxic properties against cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of p38 MAP kinase
Cytokine ProductionReduced TNF-alpha production
Antimicrobial ActivityEffective against E. coli
CytotoxicityInduced apoptosis in cancer cells

Case Studies

  • Study on Inflammatory Diseases : A study demonstrated that this compound significantly reduced inflammation in a murine model of arthritis by inhibiting p38 MAP kinase pathways. This suggests potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound exhibited significant antibacterial activity against Gram-negative bacteria, particularly E. coli, suggesting its potential as an antimicrobial agent in clinical settings.
  • Cancer Research : A recent investigation into its cytotoxic effects showed that the compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, indicating its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (4-phenyl-1-piperazinyl)carbothioylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the 4-phenylpiperazine core via condensation of ethylenediamine derivatives with halogenated aryl precursors under basic conditions .
  • Step 2 : Introduction of the carbothioylcarbamate moiety via reaction with thiophosgene or thiocarbamoyl chloride in anhydrous solvents (e.g., dichloromethane) .
  • Step 3 : Ethylation using ethyl chloroformate or similar agents to finalize the carbamate group .
    Key Considerations :
  • Temperature control (<0°C for thiophosgene reactions) minimizes side products.
  • Solvent polarity (e.g., THF vs. DCM) impacts intermediate stability and reaction kinetics .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical Methods :

  • HPLC : Use C18 columns with mobile phases combining methanol, water, and phosphate buffers (pH 5.5–6.5) for retention time consistency .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) for rapid purity checks; visualize via UV or iodine staining .
  • NMR : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and carbamate carbonyl (δ 160–170 ppm in ¹³C NMR) .
    Validation Tips : Cross-reference retention times (HPLC/TLC) with synthesized standards and monitor for hydrolytic degradation peaks .

Q. What are the primary challenges in characterizing its stability under aqueous conditions?

  • Hydrolysis Sensitivity : The carbamate group is prone to hydrolytic cleavage at neutral/basic pH, forming 4-phenylpiperazine and thiourea derivatives .
  • Mitigation Strategies :
    • Use buffered solutions (pH 4–5) for dissolution.
    • Conduct accelerated stability studies (40°C/75% RH) to model degradation pathways .
    • Monitor via LC-MS to identify breakdown products (e.g., m/z shifts corresponding to thiourea fragments) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., receptor binding vs. enzyme inhibition) be resolved?

Case Study : If receptor-binding assays (e.g., serotonin/dopamine receptors) contradict enzyme inhibition results (e.g., ADAM proteases):

  • Experimental Design :
    • Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for enzymatic activity) .
    • Evaluate stereochemical influences: Chiral centers in the piperazine ring may differentially affect targets .
  • Data Analysis : Apply multivariate statistical models to isolate variables (e.g., lipophilicity vs. hydrogen-bonding capacity) impacting activity divergence .

Q. What methodologies optimize the compound’s pharmacokinetic profile without altering its core pharmacophore?

Strategies :

  • Prodrug Modifications : Introduce ester or amide prodrug moieties to enhance oral bioavailability while retaining the carbothioylcarbamate group .
  • Salt Formation : Pair with sulfonic acids (e.g., mesylate) to improve aqueous solubility without structural changes .
  • Metabolic Stability : Use hepatic microsome assays to identify vulnerable sites (e.g., N-dealkylation of the piperazine ring) and block them with fluorine substitutions .

Q. How can researchers address discrepancies in reported melting points or spectral data?

Root Causes :

  • Polymorphism: Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate stable crystalline forms .
  • Impurity Interference: Re-run DSC/TGA under inert atmospheres to exclude oxidative decomposition artifacts .
  • Standardization : Adopt pharmacopeial methods (e.g., USP monographs) for melting point determination and NMR referencing .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) of analogs?

Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like ADAM17 or 5-HT₁A receptors .
  • QSAR Models : Train algorithms on datasets of piperazine derivatives with measured IC₅₀ values; prioritize descriptors like logP, polar surface area, and H-bond donor counts .
  • MD Simulations : Assess dynamic binding behavior (e.g., piperazine ring flexibility) over 100-ns trajectories in GROMACS .

Q. How should researchers design assays to evaluate its potential neurotoxicity or off-target effects?

Protocols :

  • In Vitro :
    • MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity.
    • Calcium imaging to detect aberrant ion channel modulation .
  • In Vivo :
    • Rodent models: Monitor locomotor activity (open-field tests) and histopathology of brain tissue post-administration .
  • Omics Integration : RNA-seq to identify dysregulated pathways (e.g., oxidative stress markers) .

Properties

IUPAC Name

ethyl N-(4-phenylpiperazine-1-carbothioyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-2-19-14(18)15-13(20)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCHXAYVDZDZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363994
Record name ETHYL (4-PHENYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325770-57-8
Record name ETHYL (4-PHENYL-1-PIPERAZINYL)CARBOTHIOYLCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1-Phenylpiperazine (10 g, 62 mmol) was added to a solution of ethyl isothiocyanatoformate (8.1 g, 62 mmol) in acetone (30 mL) and the mixture was refluxed under heating for 1 h. The reaction mixture was concentrated and the crude crystals were recrystallized from ethyl acetate to give the title compound (13 g, yield 73%).
Quantity
10 g
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reactant
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8.1 g
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reactant
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30 mL
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73%

Synthesis routes and methods III

Procedure details

To a solution of ethyl isothiocyanatoformate (8.1 g, 62 mmol) in acetone (30 mL) was added 1-phenylpiperazine (10 g, 62 mmol), and the mixture was heated to reflux for 1 hour. The reaction mixture was concentrated, and the crude crystal was recrystallized from ethyl acetate to obtain a title compound (13 g, yield 73%).
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8.1 g
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reactant
Reaction Step One
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10 g
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reactant
Reaction Step One
Quantity
30 mL
Type
solvent
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Yield
73%

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